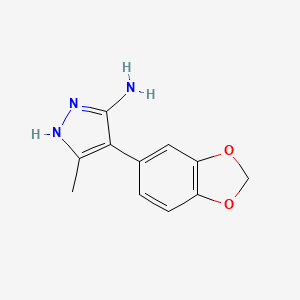

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of phenylpyrazoles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2H-1,3-benzodioxole derivatives with appropriate pyrazole precursors. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 5-methyl-1H-pyrazol-3-amine under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Formation of benzodioxole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated benzodioxole-pyrazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have demonstrated the potential of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine in anticancer therapies. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | C6 glioma | 5.13 | Induces apoptosis |

| Similar derivative | SH-SY5Y neuroblastoma | 8.34 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency in inducing apoptosis in glioma cells while exhibiting selective toxicity.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting potential as an antibacterial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the benzodioxole and pyrazole groups suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.

Agricultural Applications

In agriculture, compounds similar to this compound have been explored for their potential as agrochemicals. Their ability to act as herbicides or fungicides can be attributed to their chemical structure, which allows them to interact with biological systems in plants.

Materials Science Applications

The unique properties of this compound make it suitable for developing new materials with specific attributes. Research has indicated its potential use in creating polymers and coatings that exhibit enhanced durability and resistance to environmental factors.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Research : A study demonstrated that derivatives of this compound significantly inhibited tumor growth in vivo models.

- Antimicrobial Testing : Another research project evaluated its efficacy against multi-drug resistant bacterial strains, showing promising results.

- Agricultural Trials : Field trials indicated that formulations containing this compound effectively controlled weed growth without harming crop yield.

Mécanisme D'action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(2H-1,3-benzodioxol-5-yl)benzoic acid

- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

Uniqueness

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific combination of a benzodioxole moiety with a pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

4-(2H-1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3. The compound features a pyrazole ring substituted with a benzodioxole moiety, which contributes to its unique pharmacological profile. The presence of these functional groups is crucial for its interactions with biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antitumor properties. A study highlighted the potential of pyrazole derivatives in inhibiting various cancer cell lines by targeting specific kinases associated with tumor growth. For instance, compounds that interact with BRAF(V600E) and EGFR have shown promising results in preclinical models .

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | BRAF(V600E) | 0.25 | A375 (melanoma) |

| Other Pyrazole Derivative | EGFR | 0.50 | HCC827 (lung cancer) |

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. Studies have demonstrated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models. This activity is attributed to their ability to modulate pathways involved in inflammation, such as the NF-kB signaling pathway .

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation and survival.

- Receptor Modulation : It can influence receptor activity related to inflammatory responses.

- Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis.

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The structure–activity relationship studies indicate that modifications on the benzodioxole and pyrazole rings can significantly affect biological activity. For example, substituents on the pyrazole ring can enhance potency against specific cancer cell lines .

Table 2: Structure–Activity Relationship Studies

| Modification | Biological Activity | Observations |

|---|---|---|

| Methyl group on pyrazole | Increased potency | Enhanced binding affinity |

| Hydroxyl group on benzodioxole | Improved solubility | Better bioavailability |

Case Study 1: Antitumor Efficacy

In a study examining the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF7 and MDA-MB231), it was found that compounds similar to this compound exhibited significant cytotoxic effects when used in combination with doxorubicin. The combination therapy showed enhanced apoptosis compared to doxorubicin alone .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. Results indicated a marked reduction in edema at doses of 10 mg/kg, suggesting potential therapeutic applications for inflammatory diseases .

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-6-10(11(12)14-13-6)7-2-3-8-9(4-7)16-5-15-8/h2-4H,5H2,1H3,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMYIGVFFWARST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.